molecular formula C13H17NO5 B7559886 3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid

3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid

Cat. No. B7559886
M. Wt: 267.28 g/mol
InChI Key: ZPSTYKVOBWSKTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid, also known as HMB, is a metabolite of the essential amino acid leucine. HMB has been studied for its potential benefits in muscle protein synthesis and muscle strength.

Mechanism of Action

The exact mechanism of action of 3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid is not fully understood, but it is thought to work by increasing protein synthesis and reducing protein breakdown in muscle cells. 3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid may also activate the mTOR pathway, which is involved in muscle protein synthesis.
Biochemical and Physiological Effects:
3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid has been shown to increase muscle mass and strength in both young and older adults. 3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid may also reduce muscle damage and soreness following intense exercise. 3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid has been shown to increase lean body mass and reduce fat mass in some studies. 3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid may also have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid is a relatively safe and well-tolerated supplement, with few reported side effects. 3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid is also relatively inexpensive and easy to administer. However, the effects of 3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid may vary depending on the dose, duration of supplementation, and individual factors such as age and exercise status.

Future Directions

Future research on 3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid could focus on the optimal dosing and duration of supplementation, as well as the effects of 3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid on different populations such as athletes and older adults. Additional research could also investigate the potential anti-inflammatory effects of 3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid and its effects on other physiological systems such as the immune system. Finally, future research could investigate the potential synergistic effects of 3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid with other supplements or interventions such as exercise.
In conclusion, 3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid is a promising supplement for increasing muscle mass and strength, reducing muscle damage and soreness, and potentially improving other aspects of health. Further research is needed to fully understand the mechanism of action and optimal use of 3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid.

Synthesis Methods

3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid can be synthesized from leucine via a series of enzymatic reactions. The first step is the transamination of leucine to alpha-ketoisocaproate (KIC) by the enzyme branched-chain aminotransferase. KIC is then converted to 3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid by the enzyme alpha-ketoisocaproate dioxygenase.

Scientific Research Applications

3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid has been studied for its potential benefits in muscle protein synthesis and muscle strength. Several studies have shown that 3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid supplementation can increase muscle mass and strength in both young and older adults. 3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid has also been shown to reduce muscle damage and soreness following intense exercise.

properties

IUPAC Name

3-[(2-hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-8(13(17)18)7-14(2)12(16)9-5-4-6-10(19-3)11(9)15/h4-6,8,15H,7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSTYKVOBWSKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)C1=C(C(=CC=C1)OC)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.